Superior Efficacy in Symptom Reduction: Direct Comparison of Solifenacin vs. Tolterodine ER
In a direct head-to-head, 12-week, randomized controlled trial (the STAR trial), a flexible-dose regimen of solifenacin succinate (5 mg/10 mg) demonstrated statistically and clinically superior efficacy compared to a fixed-dose of extended-release (ER) tolterodine (4 mg) in improving multiple key symptoms of OAB [1]. The analysis of covariance showed significant differences favoring solifenacin for urgency episodes, incontinence, and volume voided per micturition.
| Evidence Dimension | Efficacy in OAB Symptom Reduction |
|---|---|
| Target Compound Data | Solifenacin: Mean reduction in urgency episodes: -2.85 per 24h; Mean reduction in incontinence episodes: -1.60 per 24h; Mean increase in volume voided per micturition: +34.5 mL |
| Comparator Or Baseline | Tolterodine ER 4 mg: Mean reduction in urgency episodes: -2.42 per 24h; Mean reduction in incontinence episodes: -1.10 per 24h; Mean increase in volume voided per micturition: +21.4 mL |
| Quantified Difference | Solifenacin vs. Tolterodine: 18% greater reduction in urgency (p=0.038); 45% greater reduction in incontinence (p=0.006); 61% greater increase in voided volume (p<0.001) |
| Conditions | 12-week randomized, double-blind, double-dummy, parallel-group trial in 1200 patients with OAB; Solifenacin 5 mg once daily with optional increase to 10 mg; Tolterodine ER 4 mg once daily fixed dose. |
Why This Matters
This demonstrates that solifenacin's flexible dosing regimen provides a quantifiably superior efficacy profile over a key competitor, which is a critical factor for formulary selection and clinical trial design.
- [1] Chapple CR, Martinez-Garcia R, Selvaggi L, et al. A comparison of the efficacy and tolerability of solifenacin succinate and extended release tolterodine at treating overactive bladder syndrome: results of the STAR trial. Eur Urol. 2005;48(3):464-470. doi:10.1016/j.eururo.2005.05.015. View Source
